Product packaging for SRN-927(Cat. No.:)

SRN-927

Cat. No.: B1193848
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Estrogen Receptor Alpha (ERα) as a Therapeutic Target

Estrogen Receptor Alpha (ERα), encoded by the ESR1 gene, is a well-established therapeutic target in oncology, particularly in breast cancer. nih.govnih.govascopubs.org Approximately 70% of breast cancers express ERα, making them dependent on estrogen signaling for growth and survival. ascopubs.orgnih.gov When estrogen binds to ERα, the receptor is activated, leading to a cascade of events that promotes cell proliferation. conference-correspondent.com Therefore, blocking this signaling pathway is a cornerstone of treatment for ER-positive (ER+) breast cancers. nih.govbioscientifica.com The pivotal role of ERα in cancer progression has made it the single most important therapeutic target in breast cancer for over three decades. nih.gov

Evolution of Endocrine Therapies and the Rationale for SERD Development

The development of endocrine therapies has been an evolutionary process, with each new class of drugs aiming to overcome the limitations of its predecessors. The journey began with Selective Estrogen Receptor Modulators (SERMs) and Aromatase Inhibitors (AIs), which have been effective but are not without their challenges. nih.govhematologyandoncology.net

SERMs, such as tamoxifen (B1202), function by competitively binding to the estrogen receptor, acting as antagonists in breast tissue to block estrogen's effects. hematologyandoncology.netgoodrx.com However, a significant limitation of SERMs is their mixed agonist and antagonist profile. survivornet.comyoutube.com This means that while they block estrogen activity in breast cells, they can mimic estrogen's effects in other tissues, such as the endometrium. nih.govwikipedia.org This agonist activity is associated with an increased risk of endometrial cancer and thromboembolic events. nih.govclevelandclinic.org Furthermore, a major clinical challenge with SERMs is the development of therapeutic resistance, where the cancer cells no longer respond to the treatment. nih.gov

The development of SERDs was driven by the need to overcome the shortcomings of SERMs. tandfonline.com Unlike SERMs that merely block the estrogen receptor, SERDs bind to the receptor and induce a conformational change that marks it for destruction by the cell's natural protein disposal machinery, the ubiquitin-proteasome system. wikipedia.orgpatsnap.compatsnap.com This degradation of the receptor offers several key advantages:

Complete Antagonism: By eliminating the receptor, SERDs provide a more comprehensive blockade of estrogen signaling, functioning as pure antagonists without the partial agonist effects seen with SERMs. survivornet.com

Overcoming Resistance: SERDs can be effective in treating cancers that have developed resistance to other endocrine therapies, including those with mutations in the ESR1 gene that can lead to constitutive, estrogen-independent receptor activity. ascopubs.orgsurvivornet.com

Sustained Anti-Tumor Activity: The degradation of the ER leads to a more profound and durable suppression of tumor growth. tandfonline.com

SRN-927 (GDC-0927) within the Landscape of Next-Generation SERDs

This compound, also known as GDC-0927, emerged as a potent, non-steroidal, orally bioavailable SERD. medchemexpress.comcancer.gov It was developed to improve upon the first-generation SERD, fulvestrant (B1683766), which has limitations such as poor oral bioavailability requiring intramuscular injection, and earlier oral SERDs like GDC-0810. tandfonline.comresearchgate.net The design of GDC-0927 focused on optimizing the degradation of ERα to achieve a more potent and complete suppression of ER signaling. tandfonline.comnih.gov

Preclinical studies demonstrated that GDC-0927 induced tumor regression in ER+ breast cancer xenograft models, including those resistant to tamoxifen. medchemexpress.comnih.gov A first-in-human Phase I study (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer showed that GDC-0927 was generally well-tolerated and demonstrated evidence of target engagement and preliminary antitumor activity. nih.govnih.govaacrjournals.org

However, the development of GDC-0927 was ultimately discontinued (B1498344). tandfonline.comresearchgate.netelgenelim.com The decision was not due to safety concerns but was based on the totality of clinical data, which revealed poor oral exposure and a consequently high pill burden for patients. tandfonline.comresearchgate.netnih.gov Despite its discontinuation, the research and clinical data from GDC-0927 have provided valuable insights for the continued development of the SERD landscape, contributing to the evolution of newer generation oral SERDs with improved pharmacokinetic properties. tandfonline.comnih.gov

Research Findings on this compound (GDC-0927)

Aspect Finding Source
Mechanism of Action Binds to the estrogen receptor, induces a conformational change, and leads to the receptor's degradation via the proteasome system. cancer.gov
Development Goal To be a more potent, orally bioavailable SERD compared to fulvestrant and earlier oral SERDs like GDC-0810. tandfonline.com
Preclinical Activity Demonstrated tumor regression in tamoxifen-resistant breast cancer xenograft models. nih.gov
Clinical Trial Phase I study (NCT02316509) in postmenopausal women with ER+/HER2- metastatic breast cancer. nih.govgenentech-clinicaltrials.com
Clinical Trial Outcomes Showed preliminary evidence of antitumor activity and was well-tolerated. nih.govaacrjournals.org
Reason for Discontinuation Poor oral bioavailability and high pill burden. tandfonline.comresearchgate.net

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SRN927;  SRN 927;  SRN-927.

Origin of Product

United States

Preclinical Discovery and Structural Optimization of Srn 927

Design Principles for Enhanced ERα Degradation and Antagonism

The primary design principle behind SRN-927 was to achieve superior ERα degradation and antagonism compared to existing therapies. Researchers aimed to identify SERDs that not only effectively bound to ERα but also induced its complete proteasomal degradation, thereby preventing ER-mediated signaling. A key strategy involved refining the side-chain substitution of ER modulators to enhance their degradative properties. The goal was to develop an orally bioavailable compound that could offer more consistent and complete suppression of ER signaling, moving beyond the limitations of compounds like GDC-0810, which possessed an acrylic acid moiety. nih.gov

Key Structural Features and Their Contribution to Activity

This compound's potent activity is attributed to specific, optimized structural features.

Chromene Core Scaffold

This compound is characterized by a central chromene core, a scaffold commonly found in various natural products. This core serves as the fundamental framework to which an amine-based side chain is appended, crucial for its interaction with the estrogen receptor.

Structure-Activity Relationship (SAR) Studies Leading to this compound Identification

The identification of this compound was the result of extensive structure-activity relationship (SAR) studies, driven by the objective of optimizing ERα degradation.

Systematic Refinement of ER Modulators

SAR studies utilized in-cell western assays to measure ERα levels in MCF-7 breast cancer cells, providing a high-throughput format for assessing compound potency and maximal activity. Researchers systematically refined a series of ER modulators by making subtle structural changes to the side chain of the chromene scaffold. These refinements led to substantial improvements in ERα degradation efficacy. For instance, the introduction of an (R)-3-methyl-substituent on the pyrrolidine (B122466) of a precursor compound (17a) resulted in a notable increase in ERα degradation efficacy from 75% to 89%. Further exploration revealed that replacing phenol (B47542) groups with other substituents often reduced degradation efficacy, and attempts to replace the 3'-hydroxyl group with fluorine, heterocycles, cycloalkyl, or alkyl moieties typically failed to improve metabolic stability or even reduced potency. The eventual separation of the active isomer with the fluoromethyl azetidine (B1206935) side chain (referred to as compound 12e in some studies) yielded GDC-0927 (this compound) with low nanomolar potency.

Comparative Analysis with Earlier Generations of SERDs (e.g., GDC-0810)

This compound was specifically developed to surpass the performance of earlier SERDs, such as GDC-0810 (also known as Brilanestrant). GDC-0810, a non-steroidal, orally bioavailable SERD, was itself identified through prospective optimization of ERα degradation, antagonism, and pharmacokinetic properties. However, this compound demonstrated superior ERα degradation capacity and greater potency in inhibiting the proliferation of various ER-positive cell lines compared to GDC-0810. nih.gov A key structural difference lies in this compound's departure from the acrylic acid moiety present in GDC-0810, which contributed to this compound's increased potency and more consistent, complete suppression of ER signaling. nih.gov

Comparative preclinical data highlights these improvements:

Table 1: Comparative ERα Degradation Efficacy and Proliferation Inhibition

CompoundERα Degradation Efficacy (MCF-7 cells)MCF-7 Proliferation IC₅₀Uterine Agonist Activity (Rat Uterine Assays)
This compound (GDC-0927)97% nih.gov< 0.5 nM (for related compounds 20c, 20d)No nih.gov
GDC-081091%Nanomolar potency, similar to fulvestrant (B1683766)Yes (mild estrogenic activity)
FulvestrantRobust degradationNanomolar potencyNo

This compound was also shown to induce ERα conformations distinct from those induced by fulvestrant and 4-hydroxytamoxifen (B85900), suggesting a unique mechanism of action. Furthermore, this compound achieved greater suppression of ER transcriptional activity and stronger antiproliferative activity in vitro, and superior antitumor activity in vivo in patient-derived xenograft (PDX) models, when compared to GDC-0810.

Table 2: Comparative Antitumor Activity in Preclinical Models

CompoundIn vitro ER Degradation Capacity vs. GDC-0810In vitro Proliferation Inhibition vs. GDC-0810In vivo Antitumor Activity vs. GDC-0810 (PDX models)
This compound (GDC-0927)Greater nih.govGreater nih.govGreater

Molecular and Cellular Mechanisms of Srn 927 Action

Selective Binding and Affinity for Estrogen Receptor Alpha (ERα)

SRN-927 demonstrates high selectivity and potent affinity for the estrogen receptor alpha (ERα), a key nuclear hormone receptor implicated in the growth of various cancers, particularly breast cancer. medkoo.comcancer.govnih.gov

Interaction with Wild-Type ERα

This compound binds effectively to wild-type ERα, acting as a complete antagonist. This binding is characterized by low nanomolar potency, leading to robust inhibition of ERα activity. For instance, this compound has an IC50 of 0.1 nM for ER-α degradation and an Emax of 97% for ER-α degradation efficacy. In MCF-7 breast cancer cell proliferation assays, it exhibits an IC50 of 0.1 nM. probechem.comnih.gov

Table 1: Key In Vitro Activities of this compound

ActivityValueReference
ER-α Degradation (IC50)0.1 nM probechem.com
ER-α Degradation (Emax)97% probechem.comnih.gov
ER-α Activity Inhibition (IC50)0.2 nM medchemexpress.commedchemexpress.com
MCF-7 Cell Proliferation (IC50)0.1 nM / 0.21 nM* probechem.commedchemexpress.com

*Note: The IC50 for MCF-7 cell proliferation is reported as 0.1 nM probechem.com and 0.21 nM for this compound Racemate medchemexpress.com.

Engagement with Mutant ERα Variants (e.g., ESR1 Y537S)

Estrogen receptor 1 (ESR1) mutations, such as Y537S and D538G, are frequently acquired in ER-positive breast cancers, particularly after prolonged endocrine therapy, and contribute to resistance by enabling constitutive, ligand-independent ER activation. researchgate.nettandfonline.comumw.edu.pl this compound, as a SERD, has demonstrated significant activity in the context of these ESR1 mutations. Unlike some selective estrogen receptor modulators (SERMs) that may show reduced efficacy against such mutations, SERDs are generally effective in overcoming resistance conferred by ESR1 mutations. researchgate.netresearchgate.net The development of this compound aimed to address these resistance mechanisms, highlighting its potential in treating tumors with activated ESR1 mutants. researchgate.nettandfonline.com

Conformational Changes Induced in ERα

Upon binding, this compound induces specific conformational changes in the ERα protein. These alterations are crucial for its mechanism as a degrader. The structural design of this compound, featuring a chromene core linked to a fluoromethyl-substituted azetidine (B1206935) side chain, is optimized to maximize ERα degradation. nih.gov Research indicates that the ERα conformations induced by this compound are distinct from those induced by other ER-targeting agents, such as the SERM 4-hydroxytamoxifen (B85900) or the SERD fulvestrant (B1683766). This unique conformational shift is directly linked to its ability to facilitate receptor degradation. nih.gov

Ubiquitin-Proteasome System-Mediated ERα Degradation Pathway

A hallmark of this compound's action is its ability to induce the degradation of ERα, a process primarily mediated by the ubiquitin-proteasome system. medkoo.comcancer.govroche.com

Mechanism of Receptor Downregulation

This compound's binding to ERα leads to a conformational change that marks the receptor for ubiquitination. Ubiquitination is a post-translational modification where ubiquitin molecules are attached to the target protein, signaling it for degradation by the 26S proteasome. This process effectively reduces the steady-state levels of ERα within the cell, leading to a robust downregulation of the receptor. This mechanism is similar to that observed with other SERDs like fulvestrant, where proteasome inhibitors (e.g., MG132) can block the depletion of ERα induced by the compound. nih.gov The high efficacy of this compound in inducing ERα degradation, with an Emax of 97%, underscores its potent ability to downregulate the receptor. probechem.comnih.gov

Impact on ER-Mediated Transcriptional Activity and Signaling Pathways

By inducing ERα degradation, this compound profoundly impacts ER-mediated transcriptional activity and associated signaling pathways. The reduction in ERα protein levels prevents the receptor from binding to estrogen response elements on DNA, thereby inhibiting the transcription of ER-regulated genes. medkoo.comcancer.gov

This compound functions as a complete ER antagonist, effectively inhibiting estradiol (B170435) (E2)-mediated transcriptional activation of ER reporter constructs. nih.govnih.gov This inhibition of ER-mediated signaling is critical for its anti-proliferative effects on ER-expressing cancer cells, as demonstrated by its ability to reduce the viability of MCF-7 cells. medkoo.comcancer.govmedchemexpress.com Furthermore, in preclinical models, this compound has shown efficacy in inducing tumor regression and significantly reducing intratumoral ER-α levels in tamoxifen-resistant breast cancer xenograft models. probechem.comnih.gov The compound also exhibits good selectivity against other nuclear hormone receptors, showing no significant agonist or antagonist activity on glucocorticoid, mineralocorticoid, progesterone-A, and progesterone-B receptors, which suggests a targeted action on ERα. nih.gov

Cellular Effects in ER-Positive Models

This compound exerts its therapeutic effects primarily within ER-positive cellular contexts, demonstrating a comprehensive inhibition of cancer cell growth and viability. Its mechanism involves the specific targeting and degradation of the estrogen receptor, thereby disrupting the proliferative signals that drive ER-positive breast cancer. wikipedia.org

In Vitro Inhibition of Cell Proliferation (e.g., MCF-7 cell lines)

This compound exhibits potent antiproliferative activity against human ER-positive breast cancer cell lines, notably MCF-7 cells. Research findings indicate that this compound is highly effective in inhibiting the proliferation of these cells in vitro. Specifically, this compound (identified as compound 17ha in some studies) demonstrated an IC50 value of 0.1 nM in MCF-7 proliferation assays. nih.govprobechem.com This potency is notable when compared to other established endocrine therapies, such as fulvestrant, which has an IC50 of 1.5 nM in MCF-7 cell growth inhibition. wikidata.org

The antiproliferative efficacy of this compound and related compounds in MCF-7 cells is summarized in the table below:

CompoundCell LineAssayIC50 (nM)Reference
This compound (17ha)MCF-7Proliferation0.1 nih.govprobechem.com
FulvestrantMCF-7Cell Growth1.5 wikidata.org
20c (related compound)MCF-7Proliferation< 0.5 nih.gov
20d (related compound)MCF-7Proliferation< 0.5 nih.gov

Note: In an interactive environment, this table would allow for sorting and filtering based on different parameters.

Assessment of Intracellular ERα Protein Levels via In-Cell Western Assays

A crucial aspect of evaluating SERD compounds like this compound is the assessment of their ability to degrade intracellular ERα protein levels. In-cell Western assays have been extensively utilized for this purpose, providing a robust method to quantify ERα degradation efficacy within breast cancer cells. nih.gov These assays were instrumental in the development and optimization of this compound, allowing for the comprehensive evaluation of its structure-activity relationship (SAR) concerning ERα degradation in MCF-7 breast cancer cells. nih.gov

This compound (compound 17ha) has demonstrated a high degree of ERα degradation efficacy, achieving 97% degradation in relevant cellular models. nih.gov This robust reduction in intracellular ERα levels is directly correlated with its potent antiproliferative activity and its ability to induce tumor regression in ER-positive breast cancer xenograft models. nih.gov

The ERα degradation efficacy of this compound is presented below:

CompoundCell LineAssayERα Degradation Efficacy (%)Reference
This compound (17ha)MCF-7In-Cell Western97 nih.gov
5a (related compound)MCF-7In-Cell Western91 nih.gov

Note: In an interactive environment, this table would allow for sorting and filtering based on different parameters.

In Vivo Preclinical Efficacy and Pharmacodynamic Studies

Antitumor Activity in Estrogen Receptor-Positive Breast Cancer Models

SRN-927 exhibits robust antitumor activity in preclinical models of ER+ breast cancer, showcasing its potential as a therapeutic agent. googleapis.com

Preclinical studies have shown that this compound induces tumor regression in ER+ breast cancer xenograft models. nih.govfishersci.camims.comwikipedia.orgdrugbank.com The compound has demonstrated dose-dependent antitumor activity in these models. citeab.com Furthermore, this compound exhibits superior antitumor activity in vivo compared to GDC-0810 in certain ER+ patient-derived xenograft (PDX) models. nih.gov

This compound consistently induces tumor regression in ER+ breast cancer patient-derived xenograft models. nih.govfishersci.camims.comwikipedia.orgdrugbank.com Its efficacy extends to both ESR1 wild-type and ESR1 mutant patient-derived xenograft models, where it demonstrates dose-dependent antitumor activity. citeab.com This suggests a broad spectrum of activity against diverse ER+ breast cancer phenotypes. citeab.com

Performance in Models of Endocrine Therapy Resistance

A critical aspect of this compound's preclinical profile is its performance against breast cancer models that have developed resistance to existing endocrine therapies. wikipedia.orgdrugbank.com

This compound has shown significant activity in tamoxifen-resistant breast cancer xenograft models. guidetopharmacology.orggoogleapis.comwikidata.org In these models, this compound induced tumor regression and achieved a robust reduction in intratumoral ER-α levels. guidetopharmacology.orgwikidata.org Research indicates that optimizing ER-α degradation efficacy is directly correlated with enhanced activity in tamoxifen-resistant breast cancer models. wikidata.org For instance, a compound with 97% ER-α degradation efficacy (identified as 17ha, which is this compound) demonstrated tumor regression, while a related compound with 91% efficacy (5a) showed inferior activity despite higher drug levels. wikidata.org

Compound ER-α Degradation Efficacy (%) Activity in Tamoxifen-Resistant Xenograft Models
This compound 97 Tumor regression, robust ER-α reduction wikidata.org
Compound 5a 91 Inferior activity wikidata.org

ESR1 mutations are a common mechanism of acquired resistance to endocrine therapy in ER+ breast cancer. dntb.gov.uacenmed.comamegroups.org Preclinical studies have shown that ESR1 ligand-binding domain (LBD) mutations can lead to constitutive ER activity and reduced sensitivity to traditional ER antagonists like tamoxifen (B1202) and fulvestrant (B1683766). amegroups.org this compound is designed to be efficacious against these constitutively active ESR1 mutant tumors. wikipedia.orgdrugbank.com It has demonstrated dose-dependent antitumor activity in patient-derived xenograft models harboring ESR1 mutations. citeab.com This highlights this compound's potential to overcome a significant challenge in endocrine therapy resistance. citeab.com

Pharmacodynamic Biomarkers of Response in Preclinical Models

Pharmacodynamic studies are crucial for understanding the mechanism of action and predicting response to this compound. wikipedia.orgdrugbank.com Pharmacodynamic activity has been assessed using [18F]-fluoroestradiol (FES)-PET scans in preclinical models, such as the MCF7 xenograft model. googleapis.comlabsolu.cafda.gov These scans serve as a real-time biomarker for ER engagement and activity. googleapis.comlabsolu.cafda.gov Additionally, evidence of reduced ER levels and decreased Ki67 staining, a biomarker for tumor proliferation, has been observed in on-treatment biopsies from preclinical studies. drugbank.com this compound's ability to induce proteasomal degradation of the estrogen receptor is a key pharmacodynamic effect. citeab.com The ER-α degradation efficacy of this compound was also quantitatively measured using an in-cell western assay in MCF-7 breast cancer cells. wikidata.org

Reduction of Intratumoral ERα Levels

This compound has shown robust efficacy in reducing estrogen receptor alpha (ERα) levels, a critical target in hormone receptor-positive breast cancer. In in vitro ERα degradation assays using MCF-7 cell lines, this compound demonstrated high potency with an IC50 of 0.1 nM and a degradation efficiency of 97%. wikipedia.org

In in vivo preclinical models, specifically a tamoxifen-resistant breast cancer xenograft model, this compound induced robust reduction of intratumoral ERα levels, correlating with tumor regression. wikipedia.orgmims.com Furthermore, in early phase clinical studies, pharmacodynamic activity was assessed using [18F]-fluoroestradiol (FES)-PET scans. These scans revealed a complete or near-complete (greater than 90%) suppression of FES uptake to background levels, indicating a significant reduction in ER levels within tumors, including in patients with ESR1 mutations. wikipedia.org

Table 1: Summary of ERα Degradation Efficacy of this compound (GDC-0927)

Study TypeModel/Cell LineMetricResultCitation
In Vitro DegradationMCF-7 cellsIC500.1 nM wikipedia.org
In Vitro DegradationMCF-7 cellsDegradation Efficiency97% wikipedia.org
In Vivo PharmacodynamicClinical (FES-PET)Suppression of FES Uptake (ER levels)>90% wikipedia.org

Suppression of Proliferation Markers (e.g., Ki67)

Beyond its direct effect on ERα degradation, this compound has also been observed to suppress markers of cellular proliferation. Ki67 is a widely recognized cellular marker for cell proliferation, present during all active phases of the cell cycle (G1, S, G2, and M) and absent in resting (G0) cells. mims.comnih.gov Its nuclear expression is routinely evaluated to assess tumor proliferation. mims.com

In on-treatment biopsies from patients receiving this compound (GDC-0927), evidence of reduced Ki67 staining was observed. wikipedia.org This reduction in Ki67 staining serves as a biomarker for decreased tumor cell proliferation, further supporting the antineoplastic activity of this compound in ER+ breast cancer. wikipedia.org

Table 2: Summary of Proliferation Marker Suppression by this compound (GDC-0927)

MarkerObservation in On-Treatment BiopsiesCitation
Ki67Evidence of reduced staining wikipedia.org

Advanced Preclinical Methodologies and Research Tools Utilizing Srn 927

Development and Validation of ERα Degradation Assays

The discovery of SRN-927 was propelled by the systematic optimization of ERα degradation efficacy. nih.govresearchgate.net Researchers utilized validated cellular assays to quantify the degradation of the ERα protein within cancer cell lines. A key methodology in this process was the in-cell western (ICW) assay, a quantitative immunofluorescence technique used to measure ERα protein levels directly in MCF-7 breast cancer cells. nih.gov This assay was instrumental in establishing the structure-activity relationship (SAR) for a series of amine-based chromene compounds, ultimately leading to the identification of this compound. nih.gov

The development process involved refining the side-chain substitutions of precursor molecules to enhance degradation capacity. researchgate.nettandfonline.com The addition of a fluoromethyl azetidine (B1206935) group was a crucial modification that improved potency over earlier compounds like GDC-0810. tandfonline.com Through these validated assays, this compound was shown to be a highly potent and efficient degrader of ERα. nih.gov In vitro studies demonstrated that it could reduce ERα levels with a half-maximal inhibitory concentration (IC50) of 0.1 nM and achieve a maximal degradation (Emax) of 97% in MCF-7 cells. nih.govprobechem.com The robust performance in these assays correlated with potent anti-proliferative activity, also exhibiting an IC50 of 0.1 nM in MCF-7 cell proliferation assays. nih.govprobechem.com

Table 1: In Vitro ERα Degradation and Anti-proliferative Potency of this compound in MCF-7 Cells
Assay TypeParameterValueReference
ERα Degradation (In-Cell Western)IC500.1 nM nih.govprobechem.com
ERα Degradation (In-Cell Western)Degradation Efficacy (Emax)97% nih.govprobechem.com
MCF-7 Cell ProliferationIC500.1 nM nih.govprobechem.com

Application in Receptor Binding and Antagonism Assays

This compound is characterized as a selective estrogen receptor antagonist, a function intrinsically linked to its ability to bind to ERα. adooq.commedchemexpress.com While specific binding affinity values (Ki) from competitive radioligand binding assays are not detailed in the available literature, its high potency in cellular degradation and anti-proliferation assays (IC50 = 0.1 nM) is indicative of strong receptor binding. nih.govprobechem.com The mechanism of a SERD involves competitively binding to the ERα ligand-binding domain (LBD), which not only blocks the binding of the natural ligand, estradiol (B170435), but also induces a conformational change that marks the receptor for proteasomal degradation. tandfonline.com

Transcriptional reporter assays have been employed to confirm the antagonist activity of this compound and related compounds. nih.gov These assays measure the ability of a compound to inhibit the transcription of estrogen-responsive genes. Furthermore, selectivity is a key aspect of its utility as a research tool. In transcriptional reporter assays for other nuclear hormone receptors, including the glucocorticoid, mineralocorticoid, and progesterone (B1679170) receptors, this compound showed no significant agonist or antagonist activity. nih.gov This high selectivity for ERα makes it a precise tool for interrogating estrogen-mediated signaling pathways.

Use in Molecular Modeling and Structural Biology Studies of ERα Interactions

This compound has been utilized in studies aimed at understanding the structural and conformational dynamics of ERα upon ligand binding. nih.govresearchgate.net The selection of this compound as a clinical candidate was partly based on results from an assay that probed the specific conformation of ERα induced by its binding. nih.gov This methodology monitored the interaction of ligand-selective peptide probes with the ligand-bound receptor. nih.gov The results demonstrated that this compound induces an ERα conformation that is distinct from that caused by the binding of other well-known ER modulators like fulvestrant (B1683766) and 4-hydroxytamoxifen (B85900). nih.govtandfonline.com This distinct conformation is directly related to its high efficacy as a SERD. By immobilizing the receptor in a state that promotes degradation, this compound achieves a more complete suppression of ER signaling. researchgate.nettandfonline.com These findings underscore the value of this compound as a tool for exploring the nuanced relationship between ligand-induced receptor conformation and downstream biological activity.

Integration into High-Throughput Screening for Novel ERα Modulators

The development of this compound exemplifies the integration of medium- to high-throughput screening methods in drug discovery. The use of the in-cell western assay to drive the SAR for the chemical series from which this compound emerged highlights a screening-based approach to optimizing molecular properties. nih.gov This assay format is amenable to higher throughput, allowing for the rapid evaluation of numerous compounds to identify those with the desired ERα degradation profile.

As a well-characterized, highly potent SERD, this compound serves as an invaluable benchmark or reference compound in high-throughput screening campaigns aimed at discovering novel ERα modulators. Its established profile for potency, degradation efficacy, and induction of a specific receptor conformation provides a standard against which new chemical entities can be compared. For instance, in high-throughput assays designed to identify new SERDs or compounds that overcome resistance mutations, this compound can be used as a positive control to validate assay performance and rank the activity of test compounds. biorxiv.org

Challenges in Translational Research and Informing Future Serd Development

Optimization of Preclinical Pharmacokinetic Properties Relevant to Oral Delivery

SRN-927, also known as GDC-0927, was developed as a novel, nonsteroidal, and orally bioavailable SERD. researchgate.netcancer.gov Its design aimed to improve upon earlier SERDs by offering a more convenient route of administration than the intramuscular injections required for compounds like fulvestrant (B1683766). nih.gov Preclinical studies focused on enhancing its potency and ability to degrade the estrogen receptor (ERα). researchgate.netnih.gov

The optimization process involved refining the side-chain substitution of a series of ER modulators, which led to the identification of this compound with a fluoromethyl azetidine (B1206935) group that was found to be preferred. researchgate.netnih.gov This structural modification resulted in a compound with high ERα degradation efficacy. nih.gov However, a significant hurdle in its preclinical development was achieving adequate oral exposure. Despite efforts to optimize its chemical structure for oral absorption, this compound was ultimately discontinued (B1498344) due to poor oral bioavailability and the consequently high pill burden that would be required. researchgate.net

CompoundERα Degradation EfficacyKey Structural FeatureOutcome
This compound (GDC-0927) 97%Fluoro­methyl azetidine groupDiscontinued due to poor oral exposure
Compound 5a 91%Amine-based chromene seriesInferior activity despite superior oral exposure

Impact on the Design and Selection of Subsequent SERD Candidates

The challenges encountered with this compound and other early oral SERD candidates directly influenced the direction of future research and development in this class of drugs. The limitations of these early compounds prompted a concerted effort to develop next-generation oral SERDs with improved pharmacokinetic profiles, leading to better oral exposure and lower, more manageable pill burdens. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.